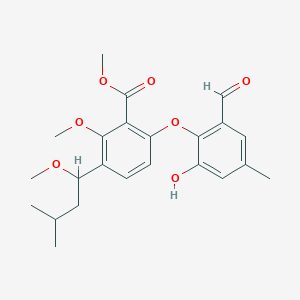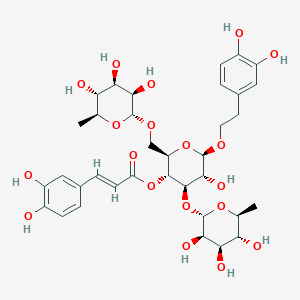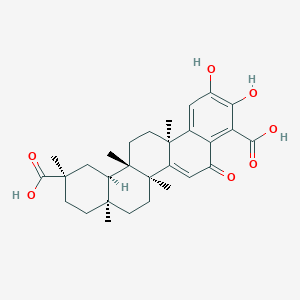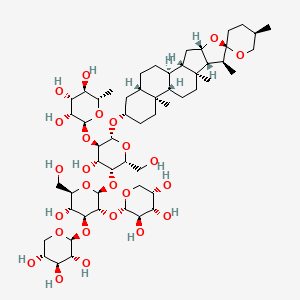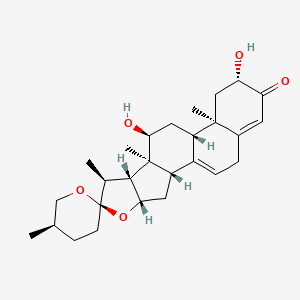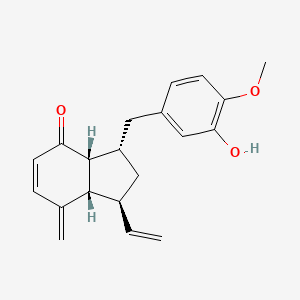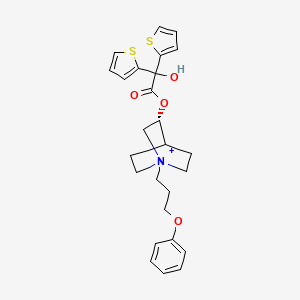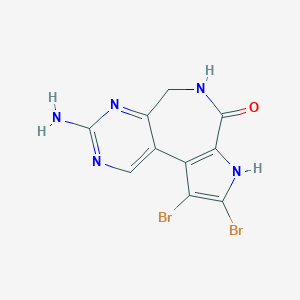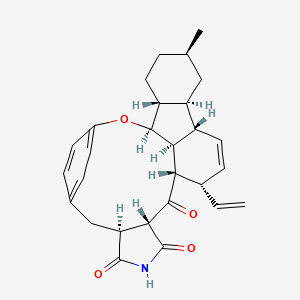
Benzoate d'estrone
Vue d'ensemble
Description
3-Hydroxyestra-1,3,5(10)-trien-17-one benzoate, also known as estrone 3-benzoate, is a synthetic estrogen and estrogen ester. It is specifically the C3 benzoate ester of estrone. 3-Hydroxyestra-1,3,5(10)-trien-17-one benzoate was first reported in 1932 and led to the development of the more active estradiol benzoate in 1933 .
Applications De Recherche Scientifique
3-Hydroxyestra-1,3,5(10)-trien-17-one benzoate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other estrogenic compounds.
Biology: 3-Hydroxyestra-1,3,5(10)-trien-17-one benzoate is studied for its effects on cellular processes and gene expression.
Medicine: Research on estrone benzoate focuses on its potential use in hormone replacement therapy and its effects on various physiological processes.
Industry: It is used in the production of other estrogenic drugs and compounds
Mécanisme D'action
Safety and Hazards
Estrone benzoate may form combustible dust concentrations in air . It may cause cancer and may damage fertility or the unborn child . It may also cause harm to breast-fed children . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Méthodes De Préparation
3-Hydroxyestra-1,3,5(10)-trien-17-one benzoate can be synthesized through various methods. One common approach involves the aromatization reaction of 19-nor-4-androstenedione with 3-sterone-delta 1-dehydrogenase in a solvent containing a hydrogen peroxide remover and an electron transfer acceptor . The reaction conditions typically involve a pH value of 8.0-9.5, and the process is suitable for large-scale industrial production due to its high yield and mild reaction conditions .
Analyse Des Réactions Chimiques
3-Hydroxyestra-1,3,5(10)-trien-17-one benzoate undergoes several types of chemical reactions, including:
Oxidation: 3-Hydroxyestra-1,3,5(10)-trien-17-one benzoate can be oxidized to form estrone and other related compounds.
Reduction: Reduction reactions can convert estrone benzoate to estradiol benzoate.
Substitution: Substitution reactions can modify the benzoate ester group to form different derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions include estrone, estradiol benzoate, and other estrogen derivatives .
Comparaison Avec Des Composés Similaires
3-Hydroxyestra-1,3,5(10)-trien-17-one benzoate is similar to other estrogen esters, such as estradiol benzoate and estrone itself. it is unique in its specific esterification at the C3 position, which affects its pharmacokinetics and biological activity. Similar compounds include:
Estradiol benzoate: A more active estrogen ester used in hormone therapy.
Estrone: A naturally occurring estrogen with lower potency compared to estradiol.
Estriol: Another estrogen with different pharmacological properties and uses.
3-Hydroxyestra-1,3,5(10)-trien-17-one benzoate’s uniqueness lies in its specific esterification, which influences its absorption, bioavailability, and duration of action compared to other estrogen esters .
Propriétés
IUPAC Name |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8,10,15,20-22H,7,9,11-14H2,1H3/t20-,21-,22+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUKRSLIEVXDMS-APDHKMKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00946752 | |
| Record name | 3-(Benzoyloxy)estra-1,3,5(10)-trien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00946752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2393-53-5 | |
| Record name | 3-(Benzoyloxy)estra-1,3,5(10)-trien-17-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2393-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estrone benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Benzoyloxy)estra-1,3,5(10)-trien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00946752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ESTRONE BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O636LYL5W8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between estrone benzoate and mammary carcinoma development in animal models?
A1: Research has shown that estrone benzoate can induce mammary carcinoma in certain animal models. For instance, in a study involving rats, prolonged administration of estrone benzoate led to the development of mammary adenocarcinomas in both female and male subjects. [] This suggests a potential link between estrone benzoate exposure and mammary tumorigenesis, at least in specific animal models.
Q2: How does the presence of corpus luteum in the ovaries influence the effects of estrone benzoate treatment?
A2: Studies suggest that the presence of corpus luteum in the ovaries may play a role in the development of tumors in response to estrone benzoate. In one study, mice from a strain resistant to spontaneous cancers developed rare tumors when treated with estrone benzoate and a pituitary extract. [] Notably, the mouse that developed a thymic tumor also exhibited large corpus luteum in the ovaries. This observation suggests a potential interplay between corpus luteum, estrone benzoate exposure, and tumor development, warranting further investigation.
Q3: How does the metabolism of estrone benzoate differ in the presence or absence of the ovaries?
A4: The presence or absence of ovaries significantly impacts estrone benzoate metabolism. In a study utilizing guinea pigs, researchers discovered that estrone, a natural estrogen, could be produced from administered estradiol even in ovariectomized animals. [] This suggests that while the ovaries may play a role in estrogen metabolism, other tissues or metabolic pathways can contribute to the conversion of estradiol to estrone, even in their absence.
Q4: What role does the uterus play in the metabolism of estrone, and how does this relate to progesterone?
A5: Research highlights the uterus as a key site for estrone metabolism, particularly its conversion to estriol, another type of estrogen. Studies involving rabbits revealed that the uterus, under the influence of progesterone, facilitates the conversion of estrone to estriol. [, ] This conversion was not observed in rabbits who had undergone hysterectomies, indicating the uterus's essential role in this metabolic process. Additionally, the presence of corpora lutea, which produce progesterone, was associated with higher estriol excretion. [, ] These findings underscore the intricate interplay between the uterus, progesterone, and estrone metabolism.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridin-7-ol](/img/structure/B1254245.png)
![6-[5]-Ladderane-1-hexanol](/img/structure/B1254246.png)

